8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
8-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNMREXZDXVUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-amino-5-chlorobenzophenone and glycine.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzodiazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
Histone Deacetylase Inhibition
One of the prominent applications of 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is its function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.
Case Study: Antineoplastic Activity
Research has demonstrated that derivatives of this compound exhibit potent anti-cancer properties. For instance, a study outlined in patent US8324202B2 describes the synthesis of hydroxamate derivatives of this compound, which showed promising results in inhibiting tumor growth in various cancer cell lines. The efficacy was evaluated through cell viability assays and apoptosis induction studies, highlighting its potential as an anti-neoplastic agent .
Neuropharmacological Applications
The compound is also being investigated for its neuropharmacological properties, particularly in the context of anxiety and depression treatment.
Anxiolytic Effects
Similar compounds within the benzodiazepine class are known for their anxiolytic effects. Research into this compound suggests it may have similar properties due to its structural analogies with established anxiolytics like diazepam.
Case Study: Behavioral Studies
In preclinical models, administration of this compound has been associated with reduced anxiety-like behavior in rodent models. Behavioral tests such as the elevated plus maze and open field test have been utilized to assess anxiety levels post-treatment. The findings indicate that this compound may modulate neurotransmitter systems involved in anxiety regulation .
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties is crucial for further research and application development.
Synthesis Pathways
The synthesis typically involves multi-step reactions starting from readily available precursors such as 2-amino-5-nitrobenzophenone. Various methodologies have been reported to optimize yields and purity, including reaction conditions that favor specific stereoisomers .
Mechanism of Action
The mechanism of action of 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets and pathways involved include the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes and reduced neuronal excitability .
Comparison with Similar Compounds
Chloro Substituent Position
- 7-Chloro vs. 8-Chloro Derivatives: The 7-chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one () demonstrated potent anticancer and antimicrobial activity, attributed to the chloro group enhancing electrophilicity and receptor binding . Clonazepam (5-(2-chlorophenyl)-7-nitro-1H-benzo[e][1,4]diazepin-2(3H)-one, ) replaces chloro with a nitro group at position 7, resulting in anticonvulsant and anxiolytic effects via GABA receptor modulation . This underscores the critical role of substituent identity and position.
Aryl Group Variations
- Phenyl vs. 2-Chlorophenyl at Position 5: The target compound’s phenyl group at position 5 contrasts with the 2-chlorophenyl group in clonazepam and other derivatives.
Physicochemical and Structural Properties
- Crystal Structure Insights: A clotiazepam analog (5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, ) exhibited temperature-dependent disorder-to-order transitions in its methyl group, stabilizing hydrogen bonds (C–H···O, C–H···π) below 200 K . This suggests that substituents like chloro or phenyl in the target compound may similarly influence packing and stability.
Biological Activity
8-Chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, which is renowned for its psychoactive properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of anxiety and other related disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H11ClN2O
- Molecular Weight : 270.71 g/mol
The primary mechanism through which this compound exerts its effects is through modulation of the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system (CNS). By binding to specific sites on the GABA receptor, this compound enhances the inhibitory effects of GABA, resulting in sedative, anxiolytic, and muscle relaxant properties.
Pharmacological Effects
Research indicates that this compound demonstrates several notable pharmacological activities:
1. Anxiolytic Effects
- The compound has been shown to significantly reduce anxiety-like behavior in animal models. In a study using elevated plus maze tests, doses of 10 mg/kg resulted in increased time spent in open arms, indicating reduced anxiety .
2. Sedative Properties
- In sleep induction assays, administration of this compound led to a marked increase in total sleep time compared to control groups .
3. Muscle Relaxation
- The compound exhibited muscle relaxant effects as evidenced by reduced muscle tone in rodent models subjected to rotarod tests .
Study 1: GABA Receptor Binding Affinity
A study investigated the binding affinity of this compound at various GABA receptor subtypes. The findings revealed a high affinity for the GABA_A receptor with an IC50 value of approximately 50 nM, suggesting that it acts as a potent modulator within this receptor family .
Study 2: Behavioral Assessments
In behavioral assessments involving chronic administration (over two weeks), subjects receiving the compound showed significant improvements in anxiety-related metrics compared to baseline measurements. Notably, there was a reduction in stress-induced corticosterone levels .
Study 3: Neuropharmacological Profiling
Neuropharmacological profiling indicated that this compound not only affects GABAergic transmission but also interacts with serotonin receptors (5-HT), which may contribute to its anxiolytic effects. The compound demonstrated partial agonist activity at the 5-HT_1A receptor with an EC50 value of 120 nM .
Summary Table of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>80°C) during cyclocondensation may lead to side reactions (e.g., ring-opening).
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency but complicate purification .
Q. Methodology :
- Dose-Response Curves : Compare EC₅₀ values across multiple assays to identify outliers.
- Computational Docking : Use MOE or AutoDock to model interactions with GABAₐ receptors, identifying critical binding residues (e.g., α1-subunit His102) .
What advanced computational tools are recommended for predicting the reactivity of this compound in novel reactions?
Advanced Research Question
Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict intermediates and transition states. Tools like Gaussian or ORCA are ideal .
Machine Learning (ML) : Train models on PubChem data to predict regioselectivity in halogenation or acylation. Use Python libraries (RDKit, Scikit-learn) .
Kinetic Modeling : COMSOL Multiphysics simulates reaction kinetics in flow reactors, optimizing residence time and temperature .
Q. Case Study :
- Microwave-Assisted Synthesis : ML models reduced optimization time by 60% for N1-acylation reactions, achieving 92% yield .
How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Basic Research Question
Variation of Substituents :
- Replace chlorine with fluorine or bromine to assess halogen effects on bioactivity.
- Modify the phenyl group (e.g., electron-withdrawing NO₂ vs. electron-donating OCH₃) .
Biological Assays :
Q. Factorial Design Example :
| Factor | Levels | Response (IC₅₀, nM) |
|---|---|---|
| X₁: Halogen (Cl, F, Br) | 3 | 15–120 |
| X₂: N1 Substituent (H, CH₃, COCH₃) | 3 | 30–200 |
Analysis : ANOVA identifies significant factors (p < 0.05); Cl and COCH₃ enhance potency .
What strategies improve the scalability of synthetic methods for this compound without compromising purity?
Advanced Research Question
Flow Chemistry : Continuous flow reactors reduce reaction time (2h vs. 6h batch) and improve heat transfer, minimizing decomposition .
Catalytic Systems : Use Pd/C or Ni nanoparticles for selective hydrogenation, avoiding over-reduction of the diazepine ring .
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments (e.g., reagent stoichiometry) .
Q. Scalability Data :
| Parameter | Batch (1L) | Flow (10L/day) |
|---|---|---|
| Yield (%) | 70 | 85 |
| Purity (%) | 98 | 99 |
| Cost ($/g) | 120 | 75 |
How can researchers validate the metabolic stability of this compound in preclinical studies?
Advanced Research Question
In Vitro Models :
- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL), quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates.
In Silico Prediction : ADMET Predictor™ estimates clearance rates and metabolite profiles (e.g., hydroxylation at C3) .
Key Finding : Chlorine at C8 reduces CYP3A4-mediated metabolism, extending half-life (t₁/₂ = 4.2h vs. 1.8h for non-chlorinated analogs) .
What are the best practices for characterizing this compound’s crystallinity and polymorphism?
Basic Research Question
X-Ray Diffraction (XRD) : Resolve crystal structure to confirm chair conformation of the diazepine ring .
DSC/TGA : Differential scanning calorimetry (DSC) detects polymorphs (melting point shifts >5°C indicate new forms) .
Solvent Screening : Recrystallize from 10+ solvents (e.g., acetone, toluene) to isolate stable polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
